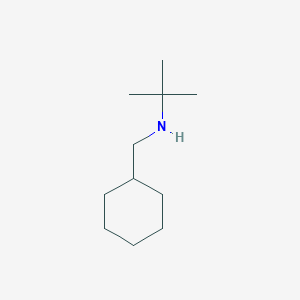

N-(Cyclohexylmethyl)-2-methylpropan-2-amine

Overview

Description

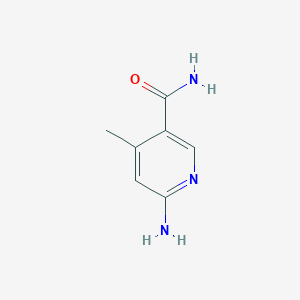

“N-(Cyclohexylmethyl)-2-methylpropan-2-amine”, also known as N-Cyclohexylmethylone or Cybutylone, is a substituted cathinone derivative with stimulant effects . It has been sold as a designer drug and was first identified in the United States in 2022 .

Molecular Structure Analysis

The molecular structure of N-Cyclohexylmethylone is represented by the chemical formula C16H21NO3 . The exact mass of the molecular ion [M+H]+ is 276.1594 .Chemical Reactions Analysis

Ethers, such as N-Cyclohexylmethylone, are known to undergo cleavage of the C–O bond when exposed to strong acids . The reaction mechanism can be either S_N1 or S_N2, depending on the substituents attached to the ether .Scientific Research Applications

Degradation of Nitrogen-Containing Hazardous Compounds

Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of water treatment schemes. Amines, being nitrogen-containing compounds, are recalcitrant in nature but can be efficiently degraded under optimized AOP conditions. Ozone and Fenton processes are notably reactive towards amines, dyes, and pesticides. The degradation mechanisms vary with pH, and hybrid methods show synergistic effects, tailored for specific effluents (Bhat & Gogate, 2021).

Application in Organic Synthesis

N-halo reagents, including N-halo amines, are pivotal in various organic transformations such as oxidation reactions, deprotection and protection of functional groups, and halogenation of compounds. The synthesis of new N-halo reagents and their application in organic reactions underscores the importance of N-(Cyclohexylmethyl)-2-methylpropan-2-amine in facilitating diverse organic syntheses (Kolvari et al., 2007).

Catalysis and Materials Science

Amines play a critical role in catalysis, particularly in C-N bond-forming cross-coupling reactions. Recyclable copper catalyst systems employing amines, including this compound, have shown potential for commercial exploitation in creating aromatic amines via coupling with aryl halides and arylboronic acids (Kantam et al., 2013). Furthermore, amine-functionalized Metal–Organic Frameworks (MOFs) have emerged as a significant area of interest for CO2 capture, showcasing the utility of amines in developing materials with environmental applications (Lin, Kong, & Chen, 2016).

Properties

IUPAC Name |

N-(cyclohexylmethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h10,12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNQWCLRQYIHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466821 | |

| Record name | N-(Cyclohexylmethyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65055-37-0 | |

| Record name | N-(Cyclohexylmethyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B3356118.png)

![2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B3356125.png)